Guanosine, 2'-C-methyl-6-O-methyl-

HCV NS5B inhibition Nucleoside prodrug Phosphoramidate ProTide

Guanosine, 2'-C-methyl-6-O-methyl- is the active parent nucleoside of the phosphoramidate prodrug INX-08189 (BMS-986094), a clinically evaluated HCV NS5B inhibitor. The 6-O-methyl modification overcomes the rate-limiting first phosphorylation step, enabling a 350-fold potency gain (EC50 ~10 nM) versus unmodified 2'-C-methylguanosine. Its well-characterized intracellular triphosphate formation, S282T resistance profile, and liver-targeting pharmacokinetics make it an essential reference standard for HCV drug discovery, resistance mechanism studies, and PK-PD modeling. High-purity batches ensure reproducible results in replicon clearance assays and sustained virologic response research.

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
Cat. No. B14795699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine, 2'-C-methyl-6-O-methyl-
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O
InChIInChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5?,7?,10?,12-/m1/s1
InChIKeyOAIGYKVLSKBAJZ-VDXLJIONSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-C-Methyl-6-O-Methyl-Guanosine: A Foundational Nucleoside Analog for HCV NS5B Polymerase Inhibitor Prodrug Development


Guanosine, 2'-C-methyl-6-O-methyl- (also known as 6-O-methyl-2'-C-methylguanosine) is a modified purine nucleoside analog belonging to the 2'-C-methyl ribonucleoside class. It serves as the active parent nucleoside of the clinically evaluated phosphoramidate prodrug INX-08189 (BMS-986094) [1]. The compound is characterized by a methyl group at the 2'-C position of the ribose moiety and an O-methyl modification at the 6-position of the guanine base. These modifications are essential for its mechanism of action: following intracellular conversion to its active triphosphate metabolite (2'-C-methylguanosine triphosphate, 2'-C-MeGTP), it acts as a non-obligate chain terminator of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) [2]. The 6-O-methyl substitution serves a critical prodrug-enabling function, increasing lipophilicity to improve cell permeation and address the rate-limiting first phosphorylation step that limits the activity of unmodified 2'-C-methylguanosine [3].

Why 2'-C-Methyl-6-O-Methyl-Guanosine Cannot Be Substituted with Unmodified 2'-C-Methylguanosine or Other 2'-C-Methyl Nucleosides in HCV Research


Substitution of 2'-C-methyl-6-O-methyl-guanosine with the unmodified parent nucleoside 2'-C-methylguanosine or alternative 2'-C-methyl purine/pyrimidine analogs such as 2'-C-methyladenosine or 2'-C-methylcytidine is not scientifically equivalent. The 6-O-methyl modification confers a critical prodrug moiety that increases lipophilicity, enabling enhanced cellular uptake and overcoming the rate-limiting first phosphorylation step that severely restricts the anti-HCV activity of 2'-C-methylguanosine (EC50 = 3.5 μM) [1]. Furthermore, the removal of the N-7 position of the guanine base, as in 7-deaza analogues, entirely negates anti-HCV activity, confirming that the intact guanine heterocycle with the 6-O-methyl group is structurally essential for proper intracellular processing and activation [2]. Substituting with other 2'-C-methyl nucleosides such as 2'-C-methyladenosine (EC50 = 0.26-0.3 μM) introduces different selectivity profiles, resistance liabilities (shared class-level S282T mutation susceptibility but with varying fold-reductions), and distinct metabolic activation requirements that preclude direct interchangeability [3].

Quantitative Differentiation Evidence for 2'-C-Methyl-6-O-Methyl-Guanosine: Comparative Data Against Closest Analogs


Prodrug Potency Enhancement: INX-08189 (2'-C-Methyl-6-O-Methylguanosine ProTide) vs. Parent 2'-C-Methylguanosine

The phosphoramidate prodrug of 2'-C-methyl-6-O-methylguanosine (INX-08189/BMS-986094) demonstrates a 350-fold enhancement in anti-HCV potency compared to the unmodified parent nucleoside 2'-C-methylguanosine. While 2'-C-methylguanosine exhibits an EC50 of 3.5 μM in cell-based HCV replicon assays due to poor intracellular phosphorylation [1], INX-08189 achieves an EC50 of 10 ± 6 nM at 72 hours against HCV genotype 1b replicons [2]. This dramatic improvement is attributable to the 6-O-methyl prodrug moiety that increases lipophilicity and enables bypass of the rate-limiting first phosphorylation step via the ProTide mechanism.

HCV NS5B inhibition Nucleoside prodrug Phosphoramidate ProTide

Essential Role of N-7: 2'-C-Methyl-6-O-Methylguanosine vs. 7-Deaza Analogue Activity Comparison

Removal of the N-7 atom from the guanine base of 2'-C-methyl-6-O-methylguanosine to produce the 7-deaza analogue results in complete loss of anti-HCV activity. While the parent 2'-C-methyl-6-O-methylguanosine and its ProTide derivatives demonstrate potent inhibition of HCV replication (EC50 in low nanomolar range for the ProTide), the 7-deaza analogue and its corresponding ProTides show no detectable antiviral activity [1]. Enzymatic assays and molecular modeling indicate that the 7-deaza modification prevents efficient intracellular conversion to the active triphosphate metabolite, confirming that the intact guanine N-7 is structurally essential for proper prodrug activation.

Nucleobase SAR 7-Deazapurine Anti-HCV activity

Resistance Profile: S282T Mutant Susceptibility of INX-08189

The S282T mutation in HCV NS5B polymerase is the primary resistance mechanism for 2'-C-methyl nucleoside inhibitors. INX-08189 (prodrug of 2'-C-methyl-6-O-methylguanosine) exhibits an approximately 10-fold reduction in sensitivity against S282T mutant replicons compared to wild-type [1]. The EC50 shifts from 10 ± 6 nM (wild-type) to approximately 100 nM (estimated from reported fold-reduction). Critically, complete inhibition of S282T mutant replicons remains achievable with an EC90 of 344 ± 170 nM, indicating that clinically relevant concentrations can still suppress resistant variants [1]. This represents a retention of activity against the resistance-associated variant, whereas some alternative 2'-C-methyl nucleoside prodrugs exhibit greater fold-losses.

HCV resistance NS5B S282T mutation Antiviral susceptibility

Intracellular Active Metabolite Threshold: 2'-C-MeGTP Concentration Required for 90% Inhibition

Quantitative intracellular pharmacology studies with INX-08189 demonstrate that an intracellular concentration of 2.43 ± 0.42 pmol/10^6 cells of the active triphosphate metabolite (2'-C-methylguanosine triphosphate, 2'-C-MeGTP) is sufficient to achieve 90% inhibition (EC90) of HCV replication [1]. This provides a defined, measurable pharmacodynamic benchmark for target engagement. For comparison, the parent nucleoside 2'-C-methylguanosine suffers from poor intracellular phosphorylation, resulting in inadequate triphosphate levels that fail to achieve this threshold, explaining its weaker activity (EC50 = 3.5 μM) [2].

Intracellular pharmacology Triphosphate quantification Target engagement

Cross-Nucleoside Potency Comparison: 2'-C-Methyl-6-O-Methylguanosine ProTide vs. 2'-C-Methyladenosine and 2'-C-Methylcytidine

In comparative cell-based HCV replicon assays, the ProTide prodrug of 2'-C-methyl-6-O-methylguanosine (INX-08189, EC50 = 10 ± 6 nM) demonstrates superior potency relative to the parent nucleosides of other 2'-C-methyl analogs. 2'-C-methyladenosine exhibits an EC50 of 0.26-0.3 μM (260-300 nM) [1][2], while 2'-C-methylcytidine (NM107) shows an EC50 of 1.85-2.2 μM (1,850-2,200 nM) [3]. Thus, INX-08189 is approximately 26-30 fold more potent than 2'-C-methyladenosine and 185-220 fold more potent than 2'-C-methylcytidine in the same assay system. It is important to note that the unmodified parent 2'-C-methylguanosine (EC50 = 3.5 μM) is less potent than 2'-C-methyladenosine, underscoring the critical contribution of the 6-O-methyl prodrug strategy specific to the guanosine scaffold.

Nucleoside analog comparison HCV replicon assay Antiviral potency

Replicon Clearance Kinetics: Sustained Suppression at Low Concentrations

INX-08189 (prodrug of 2'-C-methyl-6-O-methylguanosine) demonstrates the ability to achieve complete clearance of HCV genotype 1b replicons after 14 days of continuous culture at concentrations as low as 20 nM [1]. This clearance phenotype—the elimination of detectable replicon RNA without rebound—is a stringent benchmark for curative potential that distinguishes potent nucleoside inhibitors from less effective compounds. Many comparator nucleoside analogs, including the unmodified parent 2'-C-methylguanosine, fail to achieve replicon clearance at comparable multiples of their EC50 due to insufficient intracellular triphosphate accumulation and shorter intracellular half-life.

HCV cure research Replicon clearance Sustained virologic response

Optimal Research and Industrial Application Scenarios for 2'-C-Methyl-6-O-Methyl-Guanosine and Its ProTide Prodrugs


High-Throughput Screening of HCV NS5B Polymerase Inhibitors Requiring Nanomolar Potency

Due to the 350-fold potency enhancement of INX-08189 (EC50 = 10 ± 6 nM) compared to the parent nucleoside 2'-C-methylguanosine (EC50 = 3.5 μM), this compound class is ideally suited for high-throughput screening campaigns where assay sensitivity and low compound consumption are paramount. The low nanomolar potency enables robust signal-to-noise ratios at minimal compound concentrations, reducing solvent interference and false-negative rates in cell-based replicon assays [1].

HCV Resistance Studies Requiring Defined S282T Mutant Susceptibility Profiles

The well-characterized resistance profile of INX-08189—exhibiting an approximately 10-fold reduction in sensitivity against the S282T NS5B mutant with an EC90 of 344 ± 170 nM still achievable—makes 2'-C-methyl-6-O-methylguanosine-based compounds ideal reference standards for HCV resistance mechanism studies. The defined quantitative resistance shift provides a benchmark for comparing novel NS5B inhibitors and for validating resistance-associated variant detection assays [1].

Intracellular Pharmacology Studies Requiring Quantified Active Metabolite Thresholds

The availability of precise intracellular triphosphate quantification data—2.43 ± 0.42 pmol/10^6 cells of 2'-C-MeGTP achieves 90% inhibition—enables rigorous target engagement and pharmacokinetic-pharmacodynamic (PK-PD) modeling studies. This defined threshold supports compound quality control validation, batch-to-batch consistency assessments, and correlation of intracellular active metabolite levels with antiviral efficacy in both in vitro and in vivo models [1].

Long-Term HCV Replicon Clearance and Cure Model Experiments

The demonstrated ability of INX-08189 to achieve complete replicon clearance after 14 days of continuous exposure at concentrations as low as 20 nM distinguishes this compound for sustained virologic response studies. This property is essential for combination therapy experiments, resistance suppression studies, and preclinical cure research where elimination of viral reservoirs is the primary endpoint [1].

In Vivo HCV Efficacy Studies Leveraging Liver-Targeted Prodrug Delivery

In vivo studies in rats and cynomolgus monkeys demonstrate that a single oral dose of INX-08189 achieves liver concentrations of 2'-C-MeGTP equivalent to the in vitro EC90, with sustained levels >24 hours [1]. This liver-targeting profile supports the use of 2'-C-methyl-6-O-methylguanosine-based prodrugs in animal models of HCV infection where hepatic drug exposure and prolonged target engagement are critical for efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanosine, 2'-C-methyl-6-O-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.